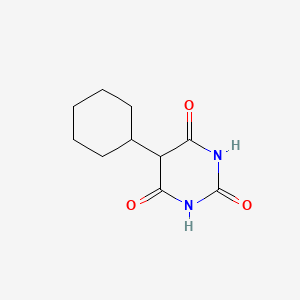
5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as CCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidines and has a cyclic structure that makes it unique from other pyrimidines.
Mechanism of Action
The mechanism of action of 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has been found to have various biochemical and physiological effects in the body. Studies have shown that it can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body. It has also been found to increase the levels of anti-inflammatory cytokines and antioxidant enzymes. These effects can help to prevent the development and progression of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione in lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and has a long shelf life. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and oxidative stress-related diseases. Another direction is to explore its mechanism of action and identify the specific enzymes and proteins that it targets. This can help to develop more targeted and effective therapies. Additionally, further research can be conducted to improve the solubility and bioavailability of 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione, making it more effective in vivo.
Conclusion:
In conclusion, 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop more effective therapies.
Scientific Research Applications
5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has been found to have various potential therapeutic applications in scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
5-cyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h6-7H,1-5H2,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSVJLVTJDKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367794 | |
| Record name | STK607615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7391-70-0 | |
| Record name | STK607615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)
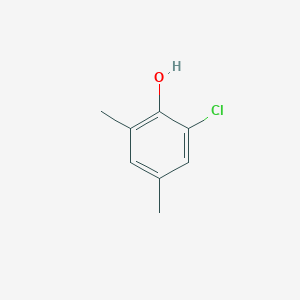
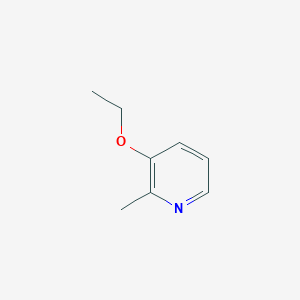

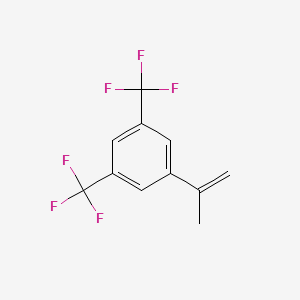



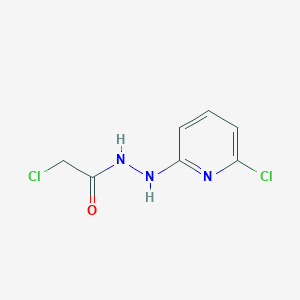
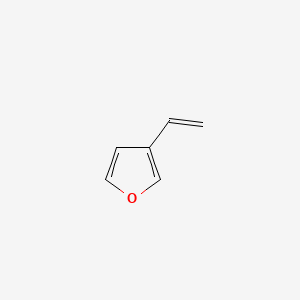

![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)

